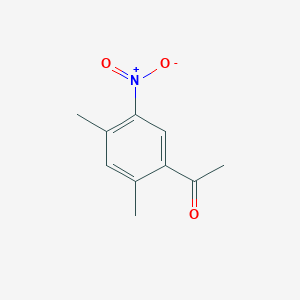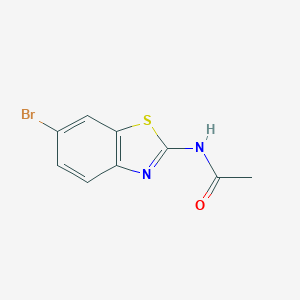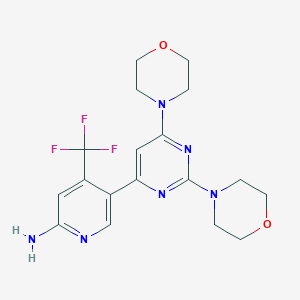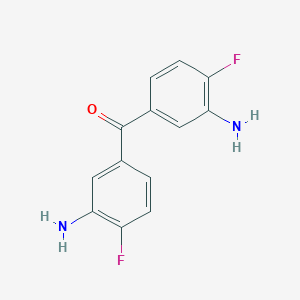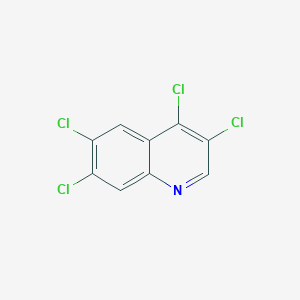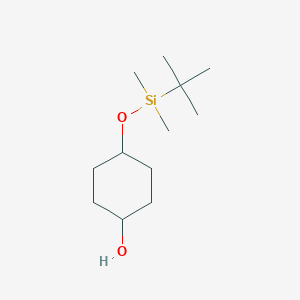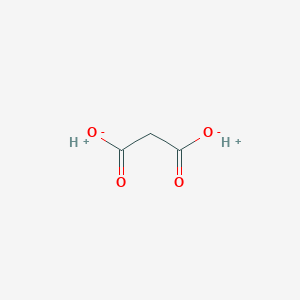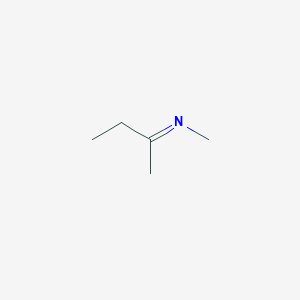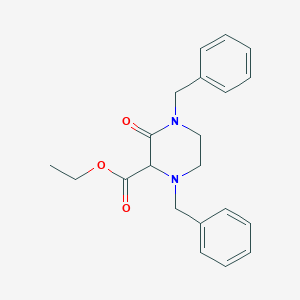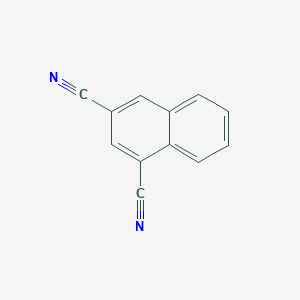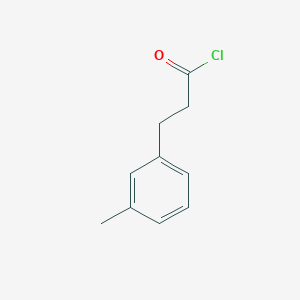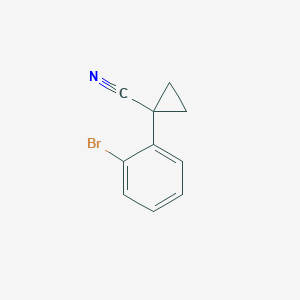
(1R,2S)-2-Aminocyclohexanecarboxylic acid hydrochloride
Vue d'ensemble
Description
Applications De Recherche Scientifique
Building Block for Helical β-Peptides
This compound is a significant building block for helical β-peptides. Berkessel et al. (2002) described a method for obtaining enantiomerically pure trans-2-aminocyclohexanecarboxylic acid from trans-cyclohexane-1,2-dicarboxylic acid, highlighting its utility in peptide synthesis (Berkessel, Glaubitz, & Lex, 2002).
Pharmacophore in HCV NS3/4A Protease Inhibitors
Sato et al. (2016) noted that this compound is an essential pharmacophoric unit in new hepatitis C virus (HCV) NS3/4A protease inhibitors, underlining its significance in antiviral drug research (Sato, Izawa, Aceña, Liu, & Soloshonok, 2016).
Modulation in Peptide Structures
Avenoza et al. (2002) incorporated enantiomerically pure (1R,2S)-1-amino-2-hydroxycyclohexane-1-carboxylic acids into dipeptides, exploring its role in modulating peptide structures (Avenoza, Busto, Cativiela, Peregrina, & Rodríguez, 2002).
Biocatalytic Asymmetric Synthesis
Zhu et al. (2018) used Sphingomonas aquatilis for the asymmetric synthesis of (1R, 2S)-N-Boc-vinyl-ACCA ethyl ester, a key intermediate in HCV protease inhibitor synthesis, demonstrating the compound’s role in biocatalysis (Zhu, Shi, Zhang, & Zheng, 2018).
Conformational Analysis in Oligomers
Choi et al. (2013) analyzed the conformational behavior of oligomers containing cis-ACHC, a related compound, to understand its structural properties in extended conformations (Choi, Ivancic, Guzei, & Gellman, 2013).
Asymmetric Synthesis Methods
Kawashima et al. (2015) developed a new process for the asymmetric synthesis of (1R,2S)-1-amino-2-vinylcyclopropanecarboxylic acid, highlighting the importance of this compound in pharmaceutical applications (Kawashima, Xie, Mei, Takeda, Kawamura, Sato, Moriwaki, Izawa, Han, Aceña, & Soloshonok, 2015).
Control of Chirality in Synthetic Reactions
Wang et al. (2010) synthesized novel optically active 1,3-aminoalcohols based on this compound and used them in asymmetric reactions, demonstrating its role in chirality control in synthetic chemistry (Wang, Kodama, Hirose, & Zhang, 2010).
Applications in Enantioselective Synthesis
Lou et al. (2013) discussed the concise asymmetric synthesis of a derivative of this compound for use in hepatitis C virus NS3 protease inhibitors, illustrating its application in enantioselective synthesis (Lou, Cunière, Su, & Hobson, 2013).
Propriétés
IUPAC Name |
(1R,2S)-2-aminocyclohexane-1-carboxylic acid;hydrochloride | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H13NO2.ClH/c8-6-4-2-1-3-5(6)7(9)10;/h5-6H,1-4,8H2,(H,9,10);1H/t5-,6+;/m1./s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QNIOBHOEZYKCJV-IBTYICNHSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCC(C(C1)C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CC[C@@H]([C@@H](C1)C(=O)O)N.Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14ClNO2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
179.64 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(1R,2S)-2-Aminocyclohexanecarboxylic acid hydrochloride | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



